Compound Description: SR147778 is a potent and selective antagonist for the CB1 receptor. It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors. SR147778 antagonizes the inhibitory effects of CP 55,940 on both mouse vas deferens contractions and forskolin-stimulated adenylyl cyclase activity. After oral administration, it displaces ex vivo [3H]-CP 55,940 binding to mouse brain membranes with a long duration of action. SR147778 also reduces ethanol or sucrose consumption in mice and rats and food intake in fasted and nondeprived rats. []
Relevance: SR147778 shares the 1-piperidinyl substituent with the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. Both compounds also feature an amide group connected to a complex aromatic system.
Compound Description: (S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine is a key chiral intermediate in the synthesis of (S)-repaglinide, an insulin secretagogue used for the treatment of type 2 diabetes. []
Relevance: This compound shares the 2-(1-piperidinyl)phenyl structural motif with the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. The presence of this common motif suggests potential similarities in their chemical reactivity or biological activity.
3-(2-Hydroxy-3-Iodo-5-Methylphenyl) 1-Phenyl-5-(4-Methoxyphenyl) Pyrazoline and 3-(2-Hydroxy-3-Iodo-5-Methylphenyl)-5(4-Methoxy-Phenyl) Isoxazoline
Compound Description: These two compounds are ligands studied for their complexation behavior with Co(II), Ni(II), and Cu(II) metal ions. They are found to form 1:1 and 1:2 complexes with these metal ions. The stability constants of the complexes were determined potentiometrically at 0.1 M ionic strength and 27 ± 0.1 °C in a 70% dioxane-water mixture. []
Relevance: The 4-methoxyphenyl moiety is present in both of these compounds and in the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. This shared structural feature suggests potential similarities in their physicochemical properties or binding interactions.
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide and its Phenoxy Derivatives
Compound Description: This compound and its phenoxy derivatives (7a-7e) were synthesized and evaluated for their in vitro anticancer properties against HepG2, PANC-1, and Caco-2 cell lines. The compound 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide (7d) showed the highest cytotoxicity against Caco-2 cells. []
Relevance: These compounds share the 4-methoxy-phenyl substituent with the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. Additionally, both groups of compounds incorporate an amide group linked to an aromatic heterocyclic system. This structural similarity suggests potential commonalities in their biological activities and interactions with cellular targets.
Compound Description: A series of these triazole derivatives were synthesized and characterized using various spectroscopic techniques. They were then evaluated for their anti-inflammatory and antinociceptive activities. Compounds 6f, 6i, and 6k, featuring piperidine, 1-benzyl piperazine, and morpholine moieties, respectively, showed promising activity. []
Relevance: The 4-methoxyphenyl group is a common structural element shared between these compounds and the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. This shared feature indicates potential similarities in their physicochemical properties and interactions with biological targets.
C-(4-Methoxy-1-Vinyl)-N-Phenyl Nitron (1) and C-(4-Methoxy-1-Vinyl)-N-Bromphenyl Nitron (2)
Compound Description: These two nitrone compounds were investigated for their potential to undergo photochemical transformations, specifically the closing of the oxaziridine heterocycle. Computer simulations and calculations based on X-ray crystallography data suggested that such a transformation is possible in crystals of both compounds. []
Relevance: Both of these compounds and the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide contain a 4-methoxyphenyl group. While their core structures and functionalities differ, the presence of this shared substituent might lead to similarities in certain physicochemical properties or interactions with molecular targets.
Compound Description: This Schiff base compound was synthesized and characterized by X-ray diffraction and Hirshfeld surface analysis. Its crystal structure and supramolecular arrangement were studied to understand the intermolecular interactions contributing to its stability. []
Relevance: This compound shares the 4-methoxyphenyl group with the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. This common feature suggests they might exhibit similarities in certain physicochemical properties or interactions with biological targets.
[2-(Alkyloxy)-phenyl]-2-(1-piperidinyl)ethyl Esters of Carbamic Acid (CnPPEECA)
Compound Description: This series of compounds with local anesthetic and antiarrhythmic activities was studied for their interaction with dipalmitoylphosphatidylglycerol (DPPG) model membranes using adiabatic differential scanning microcalorimetry. The results showed that CnPPEECAs form solid-like solutions with DPPG at low concentrations and with short alkyloxy chain lengths (n < 4). At higher concentrations and with longer alkyloxy chains (10 ≥ n ≥ 5), demixing occurs, leading to the separation of CnPPEECA+DPPG clusters in the gel phase. []
Relevance: CnPPEECAs share the 2-(1-piperidinyl) moiety with the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. They also both possess an aromatic ring directly linked to this piperidinyl group. This structural similarity might point towards potential similarities in their interactions with biological targets, especially those involving membrane components.
Compound Description: This chiral tetradentate ligand has proven effective as an auxiliary for enantioselective alkylation, Michael additions, and aldol reactions, both in stoichiometric and catalytic amounts. []
Relevance: This compound shares the 1-phenyl-2-(1-piperidinyl)ethyl structural fragment with the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. The presence of this common fragment hints at potential similarities in their coordination chemistry and interaction with chiral centers.
Compound Description: These compounds were designed as potential influenza A M2 S31N proton channel blockers. Their binding modes and antiviral activity were evaluated using MD simulations, MM-PBSA calculations, cell culture experiments, and electrophysiology. Compounds 1-5 were projected to bind in a polar head group “in” (C-ward) orientation and effectively blocked proton currents through M2 WT. []
Relevance: While these aminoadamantane conjugates differ significantly in their core structure from the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide, they share the 4-methoxyphenyl substituent. This commonality suggests potential similarities in their physicochemical properties, particularly their interactions with hydrophobic pockets in biological targets.
Compound Description: T-2328 is a potent and selective antagonist of the tachykinin neurokinin 1 (NK1) receptor. It displays high affinity for human NK1 receptors while showing much lower affinity for NK2, NK3 receptors, and other targets. T-2328 effectively blocks both acute and delayed emetic responses induced by cisplatin in ferrets. []
Relevance: This compound shares the 2-phenyl-3-piperidinyl structural motif with the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. Both compounds also feature a complex aromatic system connected to this piperidinyl group. This shared structural feature suggests potential similarities in their binding interactions with specific receptor targets.
Compound Description: The crystal structure of this compound was determined by single-crystal X-ray diffraction analysis, revealing it crystallizes in the triclinic crystal system. []
Relevance: This compound and the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide share the methoxyphenyl substituent. Although their core structures are different, this shared feature suggests potential similarities in their physicochemical properties.
Compound Description: This compound, along with several related Schiff base derivatives, was synthesized and evaluated for its antimicrobial activity. It exhibited moderate activity against various bacterial and fungal strains. []
Relevance: This compound and the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide share the 4-methoxyphenyl group. This shared feature suggests potential similarities in their physicochemical properties or interactions with biological targets.
Compound Description: CI-921 is an amsacrine analogue with enhanced activity against experimental tumor models both in vitro and in vivo. It was evaluated in a phase I clinical trial in patients with refractory solid tumors. The study focused on determining the maximum tolerated dose and pharmacokinetics of CI-921. []
Relevance: Although CI-921's core structure is different from N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide, they both contain a methoxyphenyl group. This shared feature indicates they might have similarities in certain physicochemical properties.
4-Methoxy-N-methyleneaniline
Compound Description: This compound reacted with nitrosobenzene to produce a 1:1 adduct identified as the N′-(4-methoxyphenyl)-N-phenyl-N-oxyformamidinium species. []
Relevance: This compound and N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide both contain a 4-methoxyphenyl group. This shared feature suggests potential similarities in certain physicochemical properties.
Compound Description: This compound was synthesized through a one-pot, three-component condensation reaction and characterized by various spectroscopic methods including FTIR, 1H NMR, HRMS, and single crystal X-ray diffraction. It crystallizes in a triclinic system, space group P-1, and its molecules are connected by hydrogen bonds to form a 2D network. []
Relevance: While this compound differs in its core structure from N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide, they both contain a methoxyphenyl group. This shared feature suggests potential similarities in their physicochemical properties or interactions with biological targets.
Compound Description: This pyrrole derivative was synthesized and its structure was characterized using NMR and X-ray crystallography. The molecule is stabilized by N-H…O hydrogen bonds and π-π interactions. []
Relevance: This compound and the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide share the 4-methoxyphenyl group. This shared feature suggests they might exhibit similarities in certain physicochemical properties or interactions with biological targets.
Compound Description: This compound was synthesized by reacting (4-methoxy-6-methylthio-2-pyrimidinyl)amine with 2-methoxylcarbonylbenzenesulfonylisocyanate and characterized by X-ray diffraction. The crystal structure revealed the presence of N(1)-H…N(3) and N(2)-H…O(4) hydrogen bonds. []
Relevance: While this compound's core structure is different from N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide, they both contain a methoxyphenyl group. This shared feature suggests potential similarities in certain physicochemical properties.
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole
Compound Description: This compound was synthesized by methylating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide. It was characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, 15N NMR, IR, and MS. []
Relevance: This compound shares the methoxyphenyl substituent with N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. This shared feature suggests potential similarities in certain physicochemical properties or interactions with biological targets.
Rare Earth (Nd, Gd, Dy, Ho, Er, Y) Pentafluoropropionate Binuclear Complexes with 2-(4′-methoxy-phenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
Compound Description: Six rare earth complexes with 2-(4′-methoxy-phenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide were synthesized and characterized. Variable temperature magnetic susceptibility measurements on the Gd(III) complex indicated a weak ferromagnetic interaction between the Gd(III) ion and the radical ligand. []
Relevance: These complexes share the 4-methoxyphenyl substituent with the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. Although their core structures and coordination spheres differ significantly, the presence of this common substituent might lead to similarities in certain physicochemical properties or interactions with molecular targets.
4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)
Compound Description: The degradation kinetics of this compound were studied in aqueous solutions at various pH and temperatures using HPLC. The results showed specific acid- and base-catalyzed reactions as well as spontaneous water-catalyzed degradation. []
Relevance: This compound shares the 4-methoxy substituent and a piperazine ring with the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. This structural similarity suggests potential similarities in their physicochemical properties or susceptibility to hydrolysis.
Compound Description: This series of compounds was synthesized and evaluated for their nematicidal and antimicrobial activities. Several compounds, particularly those with N-benzylpyrazole or N-methylpyrazole moieties, showed promising activity against both nematodes and microbial strains. []
Relevance: These compounds and the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide share the 4-methoxyphenyl group. This shared feature suggests potential similarities in their physicochemical properties or interactions with biological targets.
N-Propyl-1-butyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine Hydrochloride (NE-537) and N-Propyl-1-(3-methybutyl)-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine Hydrochloride (NE-535)
Compound Description: These compounds are potent and selective σ1 ligands discovered through structure-activity relationship studies of N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride (NE-100). [, ]
Relevance: These compounds and N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide share the 4-methoxyphenyl group. Though their core structures differ, this shared feature suggests potential similarities in their physicochemical properties and interactions with biological targets.
Compound Description: JDTic dihydrochloride, a carbon-14 labeled compound, was synthesized starting from [14C]-D-tyrosine. The (3R) and (3S) diastereomers were separated via their corresponding 3-phenyl-2,3,10,10a-tetrahydro-5H-imidazo[1,5-b]isoquinolin-1-ones. []
Relevance: JDTic features a piperidinyl moiety connected to an aromatic ring, similar to N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. This structural similarity may indicate potential similarities in their interactions with biological targets.
Compound Description: A series of new palladium(II) complexes were prepared using 3-methoxysalicylaldehyde-4(N)-substituted thiosemicarbazones and 1,3-bis(diphenylphosphino)propane. The complexes were characterized, and their binding interactions with DNA and bovine serum albumin (BSA) were studied. The complexes exhibited DNA cleavage activity and altered the secondary structure of BSA. Additionally, they showed cytotoxicity against the MCF-7 cancer cell line, with complex 3 showing notable activity. []
Relevance: These palladium(II) complexes contain a methoxyphenyl group, similar to the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. This shared feature might lead to similarities in their physicochemical properties and interactions with biological targets.
Compound Description: Tasquinimod, a second-generation oral quinoline-3-carboxamide, is in phase III clinical trials for metastatic prostate cancer treatment. Its crystal structure reveals a nearly planar quinoline unit and a carboxamide side chain inclined to the quinoline plane. The 4-hydroxy group forms intra- and intermolecular hydrogen bonds. []
Relevance: Tasquinimod shares the methoxy group with N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. Although their core structures are different, this shared feature suggests potential similarities in their physicochemical properties.
7-Halogen-2-phenyl Isoindolones
Compound Description: Four 7-halogen-2-phenyl isoindolones (7-F, Cl, Br, I) were synthesized and shown to have high affinity for 5-HT2CR and high selectivity over 5-HT2A and 5-HT2B. Two of these compounds, the 7-chloro and 7-iodo derivatives, were labeled with carbon-11 and evaluated as potential PET radioligands for imaging 5-HT2C receptors in vivo. MicroPET imaging studies in rats and monkeys showed that both radioligands displayed specific binding to 5-HT2CR in the choroid plexus and hippocampus. []
Relevance: These compounds contain a phenyl group directly linked to a heterocyclic core, similar to the N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide, which has a phenyl ring linked to a phthalazinyl and piperidinyl substituted phenyl core. This structural similarity suggests potential similarities in their binding interactions with certain receptor targets.
N-Phenyl-N-(4-piperidinyl)amide Derivatives
Compound Description: This group of compounds, characterized by a phenyl ring directly linked to a piperidinyl group via an amide bond, was found to have analgesic properties. The specific duration of the analgesic effect varied depending on the substituents on the phenyl ring and piperidinyl group. []
Relevance: These N-Phenyl-N-(4-piperidinyl)amide derivatives share the phenyl-piperidinyl-amide structural motif with the target compound N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. This common motif suggests a potential for similar biological activities, particularly in the area of pain management.
Compound Description: CIMO is a novel azaspirane derivative that potently inhibits the JAK-STAT pathway in hepatocellular carcinoma cells. It induces apoptosis by downregulating STAT3 signaling and has shown promising results in an orthotopic HCC mouse model. []
Relevance: CIMO shares the 4-methoxyphenyl group with N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide. This common structural feature suggests they might have some similarities in their physicochemical properties or interactions with biological targets.
Compound Description: TAK-915 is a highly potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor. It has shown promising potential for the treatment of cognitive disorders by increasing cyclic nucleotide levels in the brain. []
Relevance: Though its core structure is different, TAK-915 shares the methoxy substituent with N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide, indicating potential similarities in certain physicochemical properties.
6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine and N-alkoxy-6-{5-[4-(N-alkoxyamidino)phenyl]furan-2-yl}nicotinamidines
Compound Description: These compounds, featuring an amidinophenylfuran-nicotinamidine core structure, were synthesized and labeled with deuterium for potential use in pharmacological studies. []
Relevance: While their core structure differs, the presence of a phenyl group connected to a heterocyclic system in these compounds mirrors the structure of N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide, where a phenyl ring is linked to a phthalazinyl and piperidinyl substituted phenyl core. This structural similarity suggests potential similarities in their interactions with certain biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.